molecular formula C7H5I2NO2 B14793889 4-Amino-2,3-diiodobenzoic acid

4-Amino-2,3-diiodobenzoic acid

Cat. No.: B14793889
M. Wt: 388.93 g/mol
InChI Key: YQSSFKRITAUGDP-UHFFFAOYSA-N
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Description

4-Amino-2,3-diiodobenzoic acid is an organic compound with the molecular formula C7H5I2NO2 This compound is a derivative of benzoic acid, where two iodine atoms are substituted at the 2nd and 3rd positions, and an amino group is substituted at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-diiodobenzoic acid typically involves the iodination of 4-aminobenzoic acid. One common method is the Sandmeyer reaction, where 4-aminobenzoic acid is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atoms at the 2nd and 3rd positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-diiodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: 4-Nitro-2,3-diiodobenzoic acid.

    Reduction Products: 4-Amino-2,3-diiodobenzylamine.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4-Amino-2,3-diiodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-diiodobenzoic acid involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. The iodine atoms and amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,5-diiodobenzoic acid: Similar structure but with iodine atoms at the 3rd and 5th positions.

    4-Aminobenzoic acid: Lacks iodine atoms, making it less reactive in certain chemical reactions.

    2,4-Diiodobenzoic acid: Lacks the amino group, affecting its biological activity.

Uniqueness

4-Amino-2,3-diiodobenzoic acid is unique due to the specific positioning of the iodine atoms and the amino group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

4-amino-2,3-diiodobenzoic acid

InChI

InChI=1S/C7H5I2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12)

InChI Key

YQSSFKRITAUGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)I)I)N

Origin of Product

United States

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